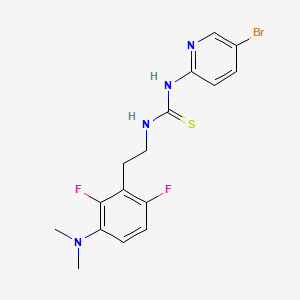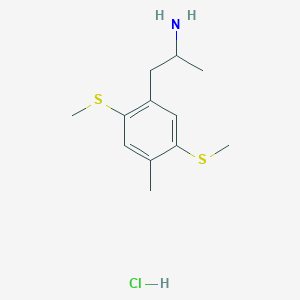
Bis-tom hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-tom hydrochloride: is a chemical compound with the molecular formula C12H19NS2.ClH. It is also known by its systematic name, benzeneethanamine, .alpha.,4-dimethyl-2,5-bis(methylthio)-, hydrochloride. This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl and methylthio groups, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-tom hydrochloride typically involves the reaction of benzeneethanamine derivatives with methylthio substituents. One common method includes the alkylation of benzeneethanamine with methylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher quantity of the compound. The process involves the same basic synthetic route but is optimized for large-scale production, ensuring consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-tom hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The methylthio groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: Bis-tom hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes .
Biology: In biological research, this compound is studied for its potential as a biochemical probe, helping to elucidate the mechanisms of various biological processes .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific molecular pathways .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various fields such as materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of bis-tom hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, making this compound a valuable tool in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Bisindolyl maleimides: These compounds share structural similarities with bis-tom hydrochloride and are known for their biological activity, particularly as protein kinase inhibitors.
Bipyridine derivatives: These compounds are used in various applications, including catalysis and materials science, and have structural features that resemble those of this compound.
Bis-pyrimidine derivatives: Known for their antimicrobial and DNA photocleavage activity, these compounds also share some structural similarities with this compound.
Uniqueness: this compound stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in different fields .
Propriétés
Numéro CAS |
84910-94-1 |
|---|---|
Formule moléculaire |
C12H20ClNS2 |
Poids moléculaire |
277.9 g/mol |
Nom IUPAC |
1-[4-methyl-2,5-bis(methylsulfanyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NS2.ClH/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3;/h5,7,9H,6,13H2,1-4H3;1H |
Clé InChI |
MWEXNLRJBFQSIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1SC)CC(C)N)SC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


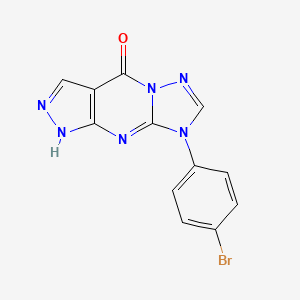
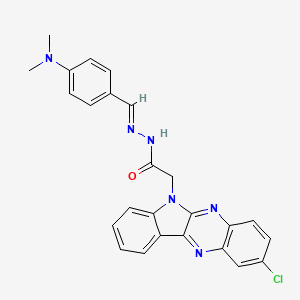


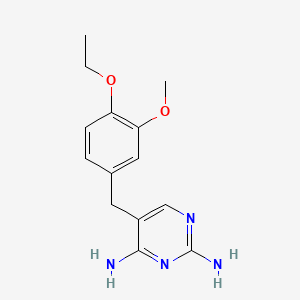
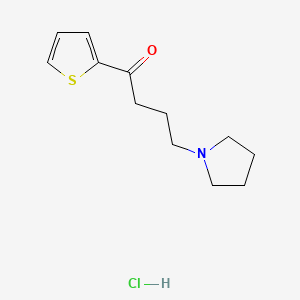
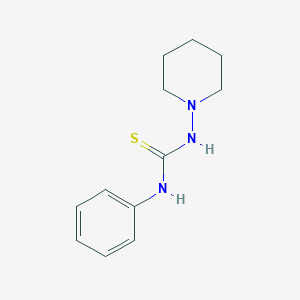
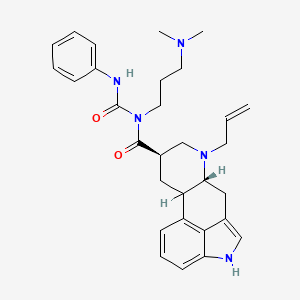

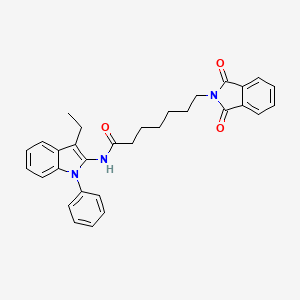
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)


